molecular formula C9H8IN3 B1311472 1-(4-iodobenzyl)-1H-1,2,4-triazole CAS No. 864068-93-9

1-(4-iodobenzyl)-1H-1,2,4-triazole

Cat. No. B1311472
M. Wt: 285.08 g/mol
InChI Key: HCPXRFMOQIIBRI-UHFFFAOYSA-N
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Description

1-(4-iodobenzyl)-1H-1,2,4-triazole (IBT) is a heterocyclic compound with a wide range of applications in the fields of medicine, biology, and chemistry. It is a synthetic compound with a wide range of properties, including antioxidant and anti-inflammatory activities, and is used as a fluorescent marker in imaging techniques. IBT has been studied extensively for its potential use in medical, biochemical, and physiological applications.

Scientific Research Applications

Triazole Derivatives and Biological Activities

1-(4-iodobenzyl)-1H-1,2,4-triazole falls under the broad class of triazole derivatives, which have been extensively studied for their diverse biological activities. Research by Ferreira et al. (2013) highlights that triazole derivatives, including the 1,2,4-triazole family, exhibit a wide range of biological activities such as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are of great interest due to their potential therapeutic applications, especially in addressing new diseases and resistant bacterial strains (Ferreira et al., 2013).

Synthesis and Antimicrobial Activity

The synthesis of triazole derivatives, including 1-(4-iodobenzyl)-1H-1,2,4-triazole, often involves innovative methods, as demonstrated by Prakash et al. (2011). They developed a facile iodine(III)-mediated synthesis of triazole derivatives, which showed potent antimicrobial activities. Such methods open up possibilities for creating new compounds with significant biological implications (Prakash et al., 2011).

Supramolecular and Coordination Chemistry

Schulze and Schubert (2014) explored the supramolecular interactions of 1,2,3-triazoles, which is relevant to understanding the behavior of 1-(4-iodobenzyl)-1H-1,2,4-triazole in various applications. The study emphasized the versatility of triazoles in anion recognition, catalysis, and photochemistry, extending beyond their basic chemical properties (Schulze & Schubert, 2014).

Elastase Inhibitory Activity

Research into the medicinal applications of 1,2,3-triazole derivatives was conducted by Dias et al. (2018), who synthesized novel triazole derivatives and evaluated their elastase inhibitory activity. One of the derivatives, closely related to 1-(4-iodobenzyl)-1H-1,2,4-triazole, showed significant inhibitory effects, suggesting potential therapeutic uses (Dias et al., 2018).

Safety And Hazards

1-(4-Iodobenzyl)-1H-pyrazole, a compound similar to 1-(4-iodobenzyl)-1H-1,2,4-triazole, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation if swallowed .

properties

IUPAC Name

1-[(4-iodophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPXRFMOQIIBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428765
Record name 1-(4-iodobenzyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-iodobenzyl)-1H-1,2,4-triazole

CAS RN

864068-93-9
Record name 1-(4-iodobenzyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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